molecular formula C21H23F3N4O3 B12265851 N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B12265851
M. Wt: 436.4 g/mol
InChI Key: ZGKXDZAQTPXMFB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyrrole core, the introduction of the trifluoromethyl group, and the attachment of the dimethoxyphenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolo[3,4-b]pyrrole derivatives or molecules with trifluoromethyl and dimethoxyphenyl groups.

Uniqueness

The uniqueness of N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H23F3N4O3

Molecular Weight

436.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide

InChI

InChI=1S/C21H23F3N4O3/c1-30-16-8-15(9-17(10-16)31-2)26-20(29)28-6-4-13-11-27(12-18(13)28)19-7-14(3-5-25-19)21(22,23)24/h3,5,7-10,13,18H,4,6,11-12H2,1-2H3,(H,26,29)

InChI Key

ZGKXDZAQTPXMFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F)OC

Origin of Product

United States

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